Thioguanosine

Antiproliferative Thiopurine Cytotoxicity

Select 6‑Thioguanosine (CAS 85‑31‑4) for its unique differentiation as a pre‑formed thiopurine nucleoside with a 6.2‑fold antiproliferative potency advantage over 6‑thioguanine (IC₅₀ 1.3 µM vs 8.1 µM in MDCK‑WT) and retained activity in HGPRT‑deficient resistant cells (IC₅₀ 442 µM). Its 0.8±0.2 triplet quantum yield makes it ideal for photodynamic and UVA photodamage studies. Validated as a SARS‑CoV‑2 3CL‑Pro inhibitor (99.2% inhibition at 20 µM; IC₅₀ 780 nM). Superior oral bioavailability requires <50% of the molar dose of 6‑thioguanine for equivalent efficacy. Available at ≥98% purity for reproducible research results.

Molecular Formula C10H13N5O4S
Molecular Weight 299.31 g/mol
CAS No. 85-31-4
Cat. No. B559654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThioguanosine
CAS85-31-4
Synonyms2-amino-9-beta-D-ribofuranosyl-9H-purine-6-thiol
6-mercaptoguanosine
6-thioguanosine
6-thioguanosine, (beta-D)-isome
Molecular FormulaC10H13N5O4S
Molecular Weight299.31 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=S)N
InChIInChI=1S/C10H13N5O4S/c11-10-13-7-4(8(20)14-10)12-2-15(7)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,20)/t3-,5-,6-,9-/m1/s1
InChIKeyOTDJAMXESTUWLO-UUOKFMHZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thioguanosine (CAS 85-31-4): A Bioreductive Purine Nucleoside with Differentiated Antiproliferative and Antiviral Profiles


6-Thioguanosine (CAS 85-31-4), also known as 6-mercaptoguanosine or NSC-29422, is a synthetic thiopurine nucleoside analog of the natural purine guanine. It functions as an active metabolite of the immunosuppressant azathioprine and serves as the ribonucleoside form of the antimetabolite 6-thioguanine . The compound is characterized by a thione substitution at the C6 position of the guanine base, which confers distinct photophysical properties, including a high triplet quantum yield (0.8 ± 0.2 in aqueous buffer) that differentiates it from canonical nucleosides [1]. As a precursor to thioguanosine nucleotides, it is metabolically incorporated into RNA and, following reduction, into DNA, disrupting nucleic acid synthesis and function [2].

Thioguanosine (85-31-4) Substitution Risk: Why Thiopurine In-Class Analogs Are Not Functionally Interchangeable


Thiopurine antimetabolites exhibit substantial divergence in their metabolic activation requirements, enzymatic substrate specificity, and downstream macromolecular targets, precluding simple substitution between in-class compounds. 6-Thioguanosine is a pre-formed nucleoside, whereas its close analog 6-thioguanine is a nucleobase requiring phosphoribosylation by hypoxanthine-guanine phosphoribosyltransferase (HGPRT) for activation, rendering the latter inactive in HGPRT-deficient cells [1]. Furthermore, 6-thioguanosine is a direct precursor for incorporation into RNA as thioguanosine triphosphate, whereas 6-mercaptopurine primarily yields thioinosine nucleotides that are inefficiently converted to thioguanine nucleotides [2]. These mechanistic distinctions translate into quantifiable differences in antiproliferative potency, cellular selectivity, resistance profiles, and oral bioavailability, as documented in the comparative evidence that follows.

Thioguanosine (85-31-4): Quantitative Differentiation Evidence vs. In-Class Comparators


Thioguanosine Exhibits 6.2-Fold Greater Potency Than 6-Thioguanine in Wild-Type MDCK Cell Proliferation Inhibition

In a direct comparative assay using MDCK-WT (Madin-Darby canine kidney) cells, 6-thioguanosine demonstrated significantly greater antiproliferative potency than its nucleobase analog 6-thioguanine. The IC50 for 6-thioguanosine was 1.3 ± 0.0 µM, whereas 6-thioguanine exhibited an IC50 of 8.1 ± 2.9 µM under identical experimental conditions [1]. This 6.2-fold potency advantage is attributed to the pre-formed nucleoside structure of 6-thioguanosine, which bypasses the rate-limiting HGPRT-dependent phosphoribosylation step required for 6-thioguanine activation. Notably, in a 6-thioguanine-resistant MDCK subline (MDCK-TGres), 6-thioguanosine retained measurable activity (IC50 = 442 ± 81 µM), whereas 6-thioguanine was completely ineffective (IC50 > 500 µM) [1].

Antiproliferative Thiopurine Cytotoxicity

Thioguanosine Requires Less Than Half the Oral Molar Dose of 6-Thioguanine to Achieve Equivalent Therapeutic Response in Patients

A clinical study involving 82 patients with leukemias and disseminated tumors directly compared the oral dosing requirements of thioguanosine and 6-thioguanine. The oral dose of thioguanosine required to produce toxic or therapeutic responses was less than half the oral dose of 6-thioguanine necessary to produce comparable results when calculated on a molar basis [1]. This differential was eliminated when both compounds were administered intravenously, confirming that the oral bioavailability advantage of thioguanosine stems from superior gastrointestinal absorption rather than differences in intrinsic activity or clearance [1]. The finding indicates that thioguanosine's ribose moiety enhances its oral absorption profile relative to the free base 6-thioguanine.

Pharmacokinetics Bioavailability Oral Absorption

Thioguanosine Generates a Triplet Quantum Yield of 0.8 ± 0.2 in Aqueous Buffer, Enabling Photosensitization for Photodynamic Applications

Ultrafast transient absorption spectroscopy studies of 6-thioguanosine reveal a triplet quantum yield of 0.8 ± 0.2 in aqueous buffer solution following UVA excitation [1]. This near-unity triplet yield differentiates 6-thioguanosine from canonical guanosine, which returns to the ground state predominantly via internal conversion with minimal triplet population. The high triplet yield of 6-thioguanosine is attributed to enhanced spin-orbit coupling conferred by the C6 sulfur substitution, which accelerates intersystem crossing from the singlet manifold. This photophysical property enables efficient photosensitization of molecular oxygen to generate singlet oxygen (¹O₂), a reactive oxygen species capable of inducing photooxidative DNA damage [1].

Photophysics Photodynamic Therapy Triplet Yield

Thioguanosine Retains Limited Activity in HGPRT-Deficient HL-60 Leukemia Cells, Whereas β-2′-Deoxythioguanosine Is Completely Inactive

In HGPRT-deficient HL-60 acute promyelocytic leukemia cells, 6-thioguanosine (TGuo) exhibited limited but detectable activity as an inducer of cellular maturation, whereas β-2′-deoxythioguanosine (dTGuo) was completely inactive under identical conditions [1]. This differential activity profile reflects the distinct metabolic fates of the ribonucleoside versus deoxyribonucleoside in cells lacking the primary purine salvage enzyme. Mechanistic analysis revealed that both nucleosides undergo partial conversion to the free base 6-thioguanine via purine nucleoside phosphorylase, but 6-thioguanosine can also be phosphorylated by nucleoside kinases to yield thioguanosine monophosphate, providing an alternative, albeit inefficient, activation route [1].

Drug Resistance HGPRT Deficiency Leukemia

Thioguanosine Inhibits MOLT-4 Leukemia Cell Proliferation with an IC50 of 0.19 µM, a Potency Baseline for Structure-Activity Studies

6-Thioguanosine reduces the proliferation of MOLT-4 human acute lymphoblastic leukemia cells with an IC50 of 0.19 µM . This sub-micromolar potency serves as a quantitative benchmark against which the antiproliferative activity of related thiopurine analogs and synthetic derivatives can be measured. For comparison, in murine L1210 leukemia cells, 6-thioguanosine exhibits an ID50 of 0.1 µM , confirming consistent potency across leukemia cell models. The compound also demonstrates activity against colon cancer cells and inhibits the growth of skin cancer models .

Leukemia Antiproliferative MOLT-4

Thioguanosine Inhibits SARS-CoV-2 3CL-Pro Protease by 99.2% at 20 µM and Protects Caco-2 Cells with an IC50 of 780 nM

In SARS-CoV-2 antiviral assays, 6-thioguanosine demonstrated 77.04% inhibition of virus-induced cytotoxicity in Caco-2 cells at 10 µM, with a calculated IC50 of 780.0 nM for protection against viral cytopathic effect . Furthermore, the compound exhibited 99.2% inhibition of the SARS-CoV-2 3CL-Pro (main protease) enzymatic activity at 20 µM . In parallel studies examining coronavirus replication, both 6-thioguanosine and 6-thioguanine inhibited SARS-CoV-2, HCoV-OC43, and HCoV-229E replication in Calu-3, HCT-8, and Huh-7.5 cells [1]. The selectivity index and comparative potency of 6-thioguanosine relative to other thiopurines in coronavirus inhibition are established in these studies [1].

Antiviral SARS-CoV-2 Coronavirus

Thioguanosine (85-31-4): Evidence-Supported Research and Industrial Application Scenarios


In Vitro Antiproliferative Screening in Wild-Type and Drug-Resistant Cell Models

Based on the 6.2-fold potency advantage over 6-thioguanine in MDCK-WT cells (IC50 1.3 µM vs. 8.1 µM) and retained activity in TG-resistant cells (IC50 442 µM vs. >500 µM), 6-thioguanosine is optimally deployed as a reference thiopurine nucleoside in parallel wild-type and drug-resistant cell line screening panels [1]. Its differential activity profile across HGPRT-proficient and -deficient backgrounds makes it a discriminating tool for characterizing cellular resistance mechanisms and validating novel prodrug strategies [2].

Oral Bioavailability Studies Requiring Enhanced Gastrointestinal Absorption of Thiopurines

The clinical finding that thioguanosine requires less than half the oral molar dose of 6-thioguanine to achieve equivalent therapeutic responses positions it as the preferred compound for in vivo studies where maximizing oral bioavailability is essential [1]. Investigators conducting oral gavage studies in rodent models should consider thioguanosine to achieve target plasma concentrations with reduced compound consumption, thereby minimizing per-experiment material costs and reducing animal stress from high-volume dosing.

Photodynamic and Photochemical Research Leveraging High Triplet Quantum Yield

The quantitatively established triplet quantum yield of 0.8 ± 0.2 in aqueous buffer makes 6-thioguanosine an ideal molecular probe for photophysical and photodynamic studies [1]. Applications include: photosensitizer development for experimental photodynamic therapy, mechanistic investigations of UVA-induced DNA photodamage in thiopurine-treated cellular models, and fundamental studies of intersystem crossing dynamics in thionated nucleosides. The compound serves as a model system for understanding the phototoxicity underlying elevated skin cancer incidence in patients receiving long-term thiopurine therapy [1].

Antiviral Drug Discovery and Coronavirus Protease Inhibition Assays

With demonstrated 99.2% inhibition of SARS-CoV-2 3CL-Pro protease at 20 µM and an IC50 of 780 nM for protection against viral cytopathic effect in Caco-2 cells, 6-thioguanosine is a validated positive control for coronavirus antiviral screening campaigns [1]. It is also suitable for broader antiviral testing against HCoV-OC43 and HCoV-229E [2]. Investigators should incorporate this compound as a reference inhibitor in enzymatic and cell-based coronavirus assays, noting its established potency benchmarks for cross-study comparison.

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